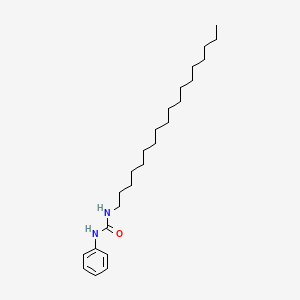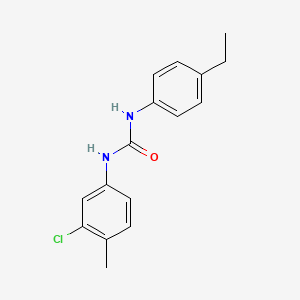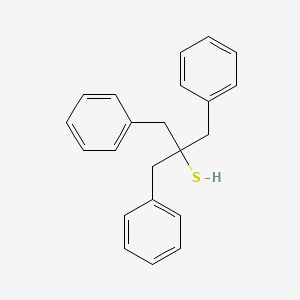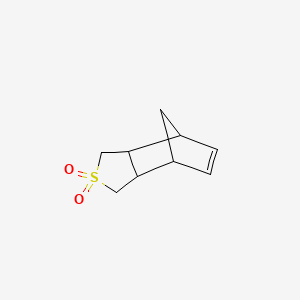![molecular formula C21H13NO3 B11945537 9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- CAS No. 21558-19-0](/img/structure/B11945537.png)
9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- is a chemical compound that belongs to the class of anthracenone derivatives This compound is characterized by the presence of an anthracenone core with a 4-nitrophenylmethylene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- typically involves the reaction of 9(10H)-anthracenone with 4-nitrobenzaldehyde under specific conditions. One common method is the condensation reaction, where the two reactants are combined in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The anthracenone core can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Reduction: 9(10H)-Anthracenone, 10-[(4-aminophenyl)methylene]-
Oxidation: Anthraquinone derivatives
Substitution: Various substituted anthracenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential anti-cancer properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanostructured materials.
Mécanisme D'action
The mechanism of action of 9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- varies depending on its application. For instance, as a fluorescent probe, it binds selectively to metal ions, causing a change in its fluorescence properties. This binding is often facilitated by the nitro group, which acts as a coordinating site for the metal ions . In biological systems, its potential anti-cancer activity may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **9(10H)-Anthracenone, 10-[(4-aminophenyl)methylene]-
- **Anthraquinone derivatives
- **Substituted anthracenone derivatives
Uniqueness
Its ability to act as a fluorescent probe for metal ion detection and its potential anti-cancer properties set it apart from other similar compounds .
Propriétés
Numéro CAS |
21558-19-0 |
|---|---|
Formule moléculaire |
C21H13NO3 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
10-[(4-nitrophenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C21H13NO3/c23-21-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)21)13-14-9-11-15(12-10-14)22(24)25/h1-13H |
Clé InChI |
BPZYCLNHYSVYML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluoro-5-nitrophenyl)-N'-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B11945456.png)

![Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B11945461.png)

![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)
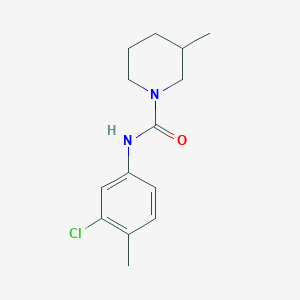
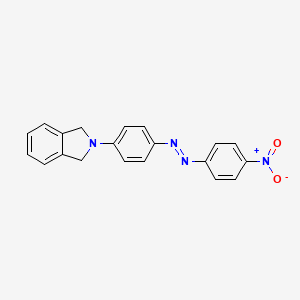
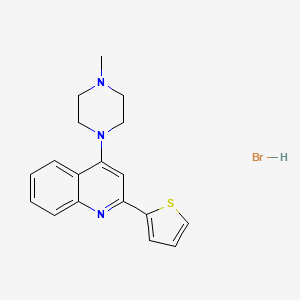
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)
